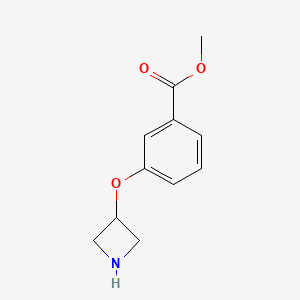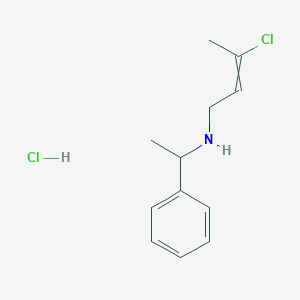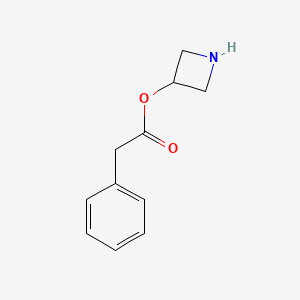
3-Azetidinyl 2-phenylacetate
Übersicht
Beschreibung
3-Azetidinyl 2-phenylacetate is a compound used for pharmaceutical testing . It has a molecular formula of C11H13NO2 and a molecular weight of 191.23 g/mol.
Synthesis Analysis
Azetidines, including 3-Azetidinyl 2-phenylacetate, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The synthesis of azetidines has seen significant advances, including methods such as ring contraction, cycloaddition reactions, C–H activation, coupling with Grignard reagents, and strain-release homologation . A library of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives was prepared from N-Boc-3-azetidinone employing the Horner-Wadsworth-Emmons reaction, rhodium(I)-catalyzed conjugate addition of arylboronic acids, and subsequent elaborations .Molecular Structure Analysis
The molecular structure of 3-Azetidinyl 2-phenylacetate is characterized by a four-membered azetidine ring attached to a phenyl group and an acetate group. The structure is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain, which provides a highly attractive entry to bond functionalization . Azetidinyl-substituted compounds have shown improved efficiency in photochemical processes, with the photorelease reactions of azetidinyl-substituted compounds being 2- to 5-fold higher than the corresponding diethylamino coumarins .Wissenschaftliche Forschungsanwendungen
Cholesterol Absorption Inhibition
3-Azetidinyl 2-phenylacetate derivatives have been synthesized and evaluated for their biological activity as cholesterol absorption inhibitors. Studies have revealed a series of 3-(3′-arylpropenyl)-2-azetidinones and their analogs demonstrating significant activity in inhibiting cholesterol absorption, indicating their potential application in treating hypercholesterolemia and related cardiovascular disorders (Rosenblum et al., 2000).
Antitumor Agents
Compounds derived from 3-Azetidinyl 2-phenylacetate, such as 3-phenoxy-1,4-diarylazetidin-2-ones, have been found to exhibit potent antiproliferative properties against cancer cells, including breast cancer cells. These compounds have been shown to inhibit tubulin polymerization, disrupt microtubular structure, induce G2/M arrest, and trigger apoptosis, positioning them as promising candidates for anticancer drug development (Greene et al., 2016).
Antimicrobial Activities
Several derivatives of 3-Azetidinyl 2-phenylacetate have demonstrated pronounced antimicrobial activity. For instance, 2-azetidinyl-4-quinazolinone derivatives have shown significant effects against various microbes, indicating their potential use as antimicrobial agents in pharmaceutical applications (Patel & Patel, 2011).
Anti-inflammatory Effects
Derivatives of 3-Azetidinyl 2-phenylacetate, such as α-amino-β-lactam carbamic acid esters, have been identified as potent inhibitors of NAAA, exhibiting profound anti-inflammatory effects in animal models. This suggests their potential application in the treatment of pain and inflammation (Nuzzi et al., 2016).
Antibacterial and Antitubercular Activities
Trihydroxy benzamido azetidin-2-one derivatives have been synthesized and characterized, exhibiting good antibacterial and antitubercular activities. This highlights their potential application in treating bacterial and tubercular infections (Ilango & Arunkumar, 2011).
Safety And Hazards
Zukünftige Richtungen
Azetidines, including 3-Azetidinyl 2-phenylacetate, have seen remarkable advances in their chemistry and reactivity . Future research is likely to focus on further understanding the synthesis, reactivity, and application of azetidines, with a focus on the most recent advances, trends, and future directions .
Eigenschaften
IUPAC Name |
azetidin-3-yl 2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-11(14-10-7-12-8-10)6-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMXQZZAXUAHASG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC(=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801309893 | |
| Record name | 3-Azetidinyl benzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801309893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Azetidinyl 2-phenylacetate | |
CAS RN |
1220037-63-7 | |
| Record name | 3-Azetidinyl benzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220037-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Azetidinyl benzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801309893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



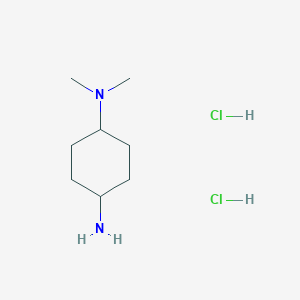
![3-Iodo-1h-pyrazolo[3,4-c]pyridine](/img/structure/B1394635.png)
![2-{2-[(2,4-Dichloro-1-naphthyl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1394637.png)
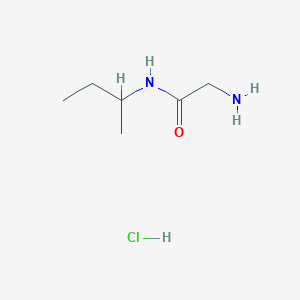
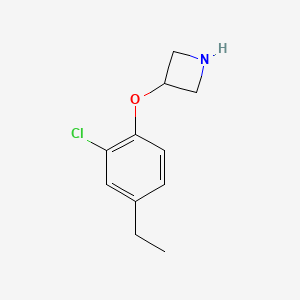
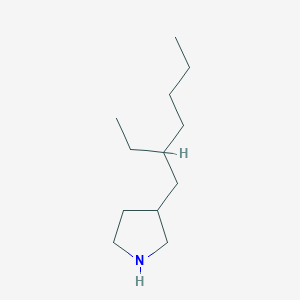

![2-{2-[4-(Sec-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394646.png)
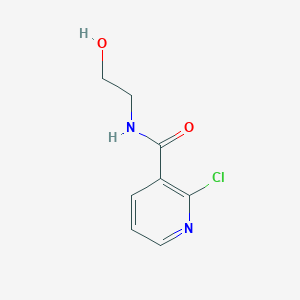
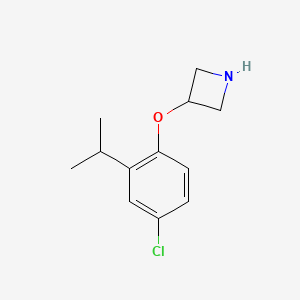
![3-[(2-Ethoxyethoxy)methyl]azetidine](/img/structure/B1394652.png)
![3-[(4-Iodobenzyl)oxy]piperidine hydrochloride](/img/structure/B1394653.png)
